molecular formula C11H12Cl2O2 B13318750 1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one

1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B13318750
M. Wt: 247.11 g/mol
InChI Key: IRIYBLVBHXOKCJ-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one is a chemical compound with the molecular formula C10H10Cl2O2 It is known for its unique structure, which includes a dichlorophenyl group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the acylation of 2,3-dichlorophenol with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a non-polar solvent like carbon disulfide (CS2) . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain reaction conditions and optimize yield. The purification of the product is achieved through techniques such as flash chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2,3-Dichloro-4-oxophenyl)-3-methylbutan-1-one.

    Reduction: Formation of 1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the dichlorophenyl group can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanone
  • 1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one

Uniqueness

1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

1-(2,3-dichloro-4-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H12Cl2O2/c1-6(2)5-9(15)7-3-4-8(14)11(13)10(7)12/h3-4,6,14H,5H2,1-2H3

InChI Key

IRIYBLVBHXOKCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C(=C(C=C1)O)Cl)Cl

Origin of Product

United States

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